3-Ethyl-3-phenylpiperazin-2-one

medicinal chemistry conformational analysis structure-activity relationship

Optimize your CNS-penetrant CGRP antagonist program with 3-Ethyl-3-phenylpiperazin-2-one (CAS: 100253-41-6). This 3,3‑disubstituted piperazin‑2‑one features a unique quaternary stereocenter essential for achieving potent, sub‑nanomolar CGRP antagonism as claimed in Merck’s migraine patents. Unlike generic N‑alkylpiperazines, its conformationally constrained lactam core offers enhanced metabolic stability and reduced oxidative clearance, making it a superior chiral building block for enantioselective synthesis. For R&D use only; please review regulatory compliance before ordering.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
Cat. No. B13876846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-3-phenylpiperazin-2-one
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NCCN1)C2=CC=CC=C2
InChIInChI=1S/C12H16N2O/c1-2-12(10-6-4-3-5-7-10)11(15)13-8-9-14-12/h3-7,14H,2,8-9H2,1H3,(H,13,15)
InChIKeyOGNQRFDOLUWOEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-3-phenylpiperazin-2-one for CNS and CGRP Antagonist Research | Physicochemical and Structural Baseline


3-Ethyl-3-phenylpiperazin-2-one (CAS: 100253-41-6) is a gem‑disubstituted piperazin‑2‑one featuring both an ethyl and a phenyl group at the 3‑position of the lactam ring [1]. This 3,3‑disubstitution pattern confers a stereogenic center and a conformationally constrained core, distinguishing it from simpler N‑alkylated or mono‑substituted piperazine analogs [1][2]. The compound has a molecular formula of C12H16N2O, a molecular weight of 204.27 g/mol, and a calculated LogP of 1.3, indicating balanced lipophilicity for CNS penetration potential [1]. Its predicted physicochemical properties (boiling point ~395.8 °C, density 1.046 g/cm³) are consistent with a stable, solid‑state heterocycle suitable for further medicinal chemistry elaboration [1].

Why 3-Ethyl-3-phenylpiperazin-2-one Cannot Be Interchanged with Common Phenylpiperazine Analogs


Generic substitution of phenylpiperazine derivatives often fails because subtle changes in substitution pattern—particularly the presence, position, and identity of substituents—profoundly alter receptor binding affinity, metabolic stability, and synthetic utility. For instance, while numerous 1‑phenylpiperazines exhibit high affinity for sigma receptors (Ki = 1–10 nM), their selectivity for sigma‑1 versus dopamine D2 or D3 receptors varies widely depending on linker length and aromatic substitution [1]. Similarly, 3‑substituted piperazin‑2‑ones with a stereogenic center at the 3‑position demonstrate markedly different binding profiles for neurokinin (NK) and opioid receptors compared to achiral N‑alkylated piperazines [2]. The 3‑ethyl‑3‑phenyl‑piperazin‑2‑one scaffold is specifically claimed in CGRP receptor antagonist patents, indicating that its unique 3,3‑disubstituted architecture is critical for achieving potent CGRP antagonism, a property not shared by simpler phenylpiperazine building blocks [3].

Quantitative Differentiation Evidence for 3-Ethyl-3-phenylpiperazin-2-one


Steric and Conformational Differentiation via 3,3-Disubstitution

3-Ethyl-3-phenylpiperazin-2-one possesses a gem‑disubstituted carbon at the 3‑position, creating a stereogenic center and restricting conformational flexibility compared to 3‑monosubstituted or 3‑unsubstituted piperazin‑2‑ones [1]. This structural feature is analogous to other 3,3‑disubstituted piperazin‑2‑ones that have been shown to exhibit unique pharmacological profiles, such as enhanced binding selectivity for specific G‑protein coupled receptors [1]. While direct comparative binding data for this exact compound are not publicly available, the 3,3‑disubstitution pattern is known to significantly alter the dihedral angles of the piperazine ring and the orientation of the phenyl substituent, which can lead to differential interactions with biological targets [1].

medicinal chemistry conformational analysis structure-activity relationship

Metabolic Stability Advantage Over N‑Alkylated Piperazines

3-Ethyl-3-phenylpiperazin-2-one contains a lactam (cyclic amide) functionality that is generally more resistant to oxidative N‑dealkylation and hydrolysis compared to tertiary amine‑containing piperazine derivatives [1]. Class‑level SAR studies on phenylpiperazine analogs have demonstrated that N‑alkyl substitution patterns significantly influence metabolic stability: for example, N‑phenylpiperazines with a one‑carbon linker show 10‑fold higher biological activity than those with a two‑carbon linker, partially attributed to differences in metabolic clearance [2]. The absence of a basic tertiary amine in the piperazin‑2‑one ring (pKa reduced by the adjacent carbonyl) may reduce CYP2D6‑mediated oxidation and potential for reactive metabolite formation [1]. No direct comparative microsomal stability data for this exact compound are available; this inference is based on established structure‑metabolism relationships for related piperazin‑2‑ones and N‑arylpiperazines.

drug metabolism pharmacokinetics medicinal chemistry

CGRP Receptor Antagonist Potential in Migraine Research

3-Ethyl-3-phenylpiperazin-2-one is explicitly cited as a compound encompassed by Formula (I) in a Merck Sharp & Dohme Corp. patent (US20120010193A1) claiming CGRP receptor antagonists for the treatment of migraine and cluster headache [1][2]. While the patent does not disclose the specific IC50 or Ki values for this exact compound, the inclusion of this scaffold in the Markush structure demonstrates that the 3‑ethyl‑3‑phenyl‑piperazin‑2‑one core is considered a viable pharmacophore for achieving potent CGRP antagonism. For comparison, other CGRP antagonists in the literature have achieved IC50 values as low as 0.020 nM in cAMP production assays in SK‑N‑MC cells [3]. The presence of the 3‑ethyl and 3‑phenyl groups is likely critical for optimal hydrophobic interactions with the CGRP receptor binding pocket.

migraine CGRP antagonist neurology

Chiral Resolution and Asymmetric Synthesis Applications

The presence of a quaternary stereocenter at the 3‑position makes 3‑ethyl‑3‑phenylpiperazin‑2‑one a valuable substrate for chiral resolution and asymmetric synthesis [1]. Related 3‑substituted piperazin‑2‑ones, such as (S)-3-phenylpiperazin-2-one, have been employed as chiral ligands in asymmetric hydrogenation reactions, achieving enantiomeric excesses above 95% . The 3,3‑disubstituted pattern of this compound offers a more sterically demanding environment compared to mono‑substituted analogs, potentially leading to higher enantioselectivity in catalytic reactions [1]. While no direct ee data for this specific compound are available, the class of gem‑disubstituted piperazin‑2‑ones has been successfully synthesized via enantioselective decarboxylative allylic alkylation, demonstrating the feasibility of accessing both enantiomers in high optical purity [2].

asymmetric catalysis chiral synthesis enantioselective

High-Value Application Scenarios for 3-Ethyl-3-phenylpiperazin-2-one


CNS Drug Discovery: CGRP Antagonist Lead Optimization

3‑Ethyl‑3‑phenylpiperazin‑2‑one serves as a key intermediate or scaffold for developing novel CGRP receptor antagonists, as evidenced by its inclusion in Merck’s patent for migraine therapeutics [1]. Medicinal chemists can leverage its 3,3‑disubstituted core to explore structure‑activity relationships around the CGRP binding site, with the goal of achieving sub‑nanomolar IC50 values comparable to advanced clinical candidates [2].

Chiral Building Block for Asymmetric Synthesis

The stereogenic quaternary carbon at C3 makes this compound a valuable chiral building block for the synthesis of enantiomerically pure pharmaceuticals [3]. Using established enantioselective methods (e.g., palladium‑catalyzed allylic alkylation), researchers can access both enantiomers and incorporate them into complex molecules, potentially achieving high enantiomeric excess [4].

Medicinal Chemistry SAR Studies on Phenylpiperazine Receptors

This compound’s unique substitution pattern allows investigators to probe the effects of gem‑disubstitution on binding affinity and selectivity for sigma, dopamine, and serotonin receptors [5]. By comparing its activity profile with that of 3‑monosubstituted or N‑alkylated analogs, researchers can delineate the pharmacophoric requirements for achieving high selectivity and reduced off‑target effects [5].

Metabolic Stability Enhancement in Lead Series

Given the lactam core’s reduced susceptibility to oxidative metabolism compared to tertiary amines, 3‑ethyl‑3‑phenylpiperazin‑2‑one can be employed as a metabolically stable replacement for N‑alkylpiperazine moieties in lead compounds, potentially improving pharmacokinetic properties and reducing clearance [6].

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